Imidazo[1,2-c]quinazolin-2(3H)-one
Description
Imidazo[1,2-c]quinazolin-2(3H)-one is a fused heterocyclic compound featuring an imidazole ring annulated to a quinazolinone scaffold. This structure has garnered significant interest due to its diverse pharmacological properties, including anticancer, antimicrobial, and α-glucosidase inhibitory activities . The compound’s versatility is further enhanced by synthetic modifications, which allow tuning of physicochemical and biological properties through substituent variation or fusion with additional heterocyclic systems .
Structure
3D Structure
Properties
CAS No. |
60045-53-6 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C10H7N3O/c14-9-5-13-6-11-8-4-2-1-3-7(8)10(13)12-9/h1-4,6H,5H2 |
InChI Key |
DYLVKCNEVBQKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway and Reagents
A copper-catalyzed Ullmann-type C–N coupling strategy was developed to construct the imidazo[1,2-c]quinazoline core. The protocol involves two sequential steps:
-
Formation of 2-(2-bromophenyl)-1H-imidazole intermediates via a multicomponent reaction of 2-bromoaryl aldehydes, ammonium acetate, and primary amines in the presence of l-proline/methanol.
-
Intramolecular cyclization using CuI/KCO in DMF at 150°C, enabling C–N bond formation to yield imidazo[1,2-c]quinazolines.
Key Reaction Conditions and Yields
Table 1: Representative Examples from Ullmann-Type Synthesis
| Substituent (R) | Product Code | Yield (%) |
|---|---|---|
| Methyl | 8fb | 45 |
| Phenyl | 8gf | 70 |
| Benzyl | 8gd | 35 |
This method avoids palladium catalysts, reducing costs, but requires optimization to improve yields for electron-deficient substrates.
Two-Step Solvent-Free Synthesis via Amine-Mediated Cyclization
Patent Methodology (CN104327086A)
A solvent-free or minimal-solvent approach was patented for synthesizing enantiomerically pure imidazo[1,2-c]quinazolin-2(3H)-ones:
-
Intermediate Formation : Amines (e.g., 2-anthranilonitrile) react with DMF dimethylacetal under reflux to generate (E)-N'-(2-cyanophenyl)-N,N-dimethylformimidamide.
-
Cyclization : The intermediate reacts with α-amino acid esters (e.g., (R)-phenylglycine methyl ester) in acetic acid/butanol at 100°C to afford the target compound.
Advantages Over Traditional Routes
Table 2: Performance Comparison of Synthetic Routes
| Parameter | Patent Method | Traditional Method |
|---|---|---|
| Steps | 2 | 3–4 |
| Highest Yield (%) | 98.2 | 45–60 |
| Catalyst | None | Pd/Cu |
| Environmental Impact | Low | High |
Multi-Step Functionalization via SN2 and Click Chemistry
Synthesis of Substituted Derivatives
A 2024 study detailed a modular strategy to introduce triazole and amide functionalities:
-
SN2 Reactions : 2-Chloro-N-arylacetamides (3a–h ) react with sodium azide to form 2-azido-N-arylacetamides (5a–h ).
-
Cyclization : 2-Nitrobenzaldehyde undergoes cyclization with ammonium acetate and benzil to form imidazole intermediates, followed by nitro reduction and thiol incorporation.
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links triazole rings to the quinazoline core.
Critical Analysis
-
Functional Group Tolerance : Accommodates aryl, alkyl, and heteroaryl groups.
-
Yield Range : 62–98% for triazole derivatives (e.g., 18a–c , 26a–c ).
-
Purification : Column chromatography (silica gel) is essential due to byproduct formation.
Mechanistic Insights and Challenges
Copper Catalysis vs. Palladium Catalysis
Chemical Reactions Analysis
Copper-Catalyzed Ullmann Coupling and Cyclization
The synthesis of imidazo[1,2-c]quinazolines often begins with copper-catalyzed Ullmann-type C–N coupling. For example:
-
Reagents : Substituted amines (e.g., 5 ), azoles (e.g., 6 ), CuI (20 mol%), K₂CO₃, DMF
-
Mechanism : Initial C–N bond formation via Ullmann coupling forms an intermediate, which undergoes copper-mediated intramolecular cyclization (CDC) to yield benzimidazo[1,2-c]quinazolines .
Key Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 150 | 70 |
| Cu(OAc)₂ | DMF | 150 | 65 |
Tandem Multicomponent Reactions
A one-pot tandem reaction synthesizes imidazo[1,2-c]quinazolines via sequential azidation and oxidative amination:
-
Reagents : 2-Bromophenylimidazoles, NaN₃, CuI (20 mol%), TBHP (oxidant), p-TsOH
-
Mechanism :
Substrate Scope :
| R₁ (Phenyl) | R₂ (Phenyl) | Yield (%) |
|---|---|---|
| H | H | 85 |
| Cl | H | 78 |
Nitro Reduction and Thiol Incorporation
-
Steps :
Sₙ2 and Click Chemistry
-
Alkylation : Thiol intermediates react with 2-chloro-N-arylacetamides or propargyl bromide under K₂CO₃/DMF to form amide or alkyne derivatives .
-
Click Reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with triazoles yields poly-substituted imidazoquinazolines (e.g., 18a-c , 27a-h ) .
Palladium-Catalyzed Cross-Coupling
Sonogashira coupling introduces alkynes to the imidazoquinazoline core:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Imidazo[1,2-c]quinazolin-2(3H)-one derivatives have shown promise as anticancer agents. They act as inhibitors of key enzymes involved in cancer cell proliferation, particularly phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). The dual inhibition of these enzymes disrupts critical signaling pathways that promote tumor growth and survival. For instance, a study indicated that certain derivatives exhibited IC50 values significantly lower than standard anticancer drugs, highlighting their potential efficacy in cancer therapy .
1.2 Enzyme Inhibition
The compound has been extensively studied for its inhibitory effects on various enzymes, including:
- α-Glucosidase : Crucial for managing type 2 diabetes mellitus by regulating blood glucose levels. Recent research demonstrated that derivatives of this compound showed IC50 values ranging from 12.44 µM to 308.33 µM against α-glucosidase, outperforming the standard drug acarbose .
- Other Enzymes : Research indicates potential inhibitory activity against additional targets such as cyclin-dependent kinases (CDKs) and protein kinases, which are vital in various cellular processes .
Synthetic Routes and Mechanisms
2.1 Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Condensation Reactions : The condensation of 2-aminobenzamide with aldehydes or ketones under acidic conditions is a prevalent method.
- Cyclization Reactions : Following the formation of intermediates, cyclization leads to the formation of the imidazoquinazoline core .
2.2 Mechanism of Action
The mechanism of action primarily revolves around the compound's ability to bind to the active sites of target enzymes such as PI3K and HDAC. This binding inhibits their activity, leading to altered signaling pathways associated with cell proliferation and apoptosis in cancer cells .
Case Studies
3.1 α-Glucosidase Inhibition Study
In a detailed study on α-glucosidase inhibition, several derivatives were synthesized and tested against Saccharomyces cerevisiae α-glucosidase. The results indicated that specific substitutions on the this compound scaffold significantly enhanced inhibitory potency. Notably, one derivative exhibited an IC50 value of 12.44 ± 0.38 µM, indicating superior effectiveness compared to acarbose .
3.2 Anticancer Activity Assessment
Another case study explored the anticancer potential of this compound derivatives against various cancer cell lines. The study revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis through modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Core Structure and Derivatives
Imidazo[1,2-c]quinazolin-2(3H)-one derivatives are often compared to other fused heterocycles, such as:
- Imidazo[1,2-c]thiazolo[5,4-e]pyrimidine (5b) : Incorporates a thiazole ring, enhancing sulfur-mediated reactivity .
- Benzofuro[3,2-e]imidazo[1,2-c]pyrimidine (5c, 5d) : Fused with a benzofuran moiety, improving aromatic stacking interactions .
- Benzoquinazolinone (): A benzo-fused derivative with a pyridin-3-ylmethyl group, reported to exhibit higher functional potency in biological assays .
Table 1: Structural and Physicochemical Properties
Impact of Substituents
- Halogenation : Bromo or iodo substituents at positions 7 and 9 enhance bronchodilatory activity compared to unsubstituted derivatives .
- Alkyl Chains : Increasing alkyl chain length (methyl < ethyl < propyl) correlates with improved in vivo bronchodilatory effects .
- Sulfur Modifications : Thioxo (5a) or methylsulfanyl () groups introduce redox-active sites, influencing metabolic stability .
Anticancer and Anti-inflammatory Effects
Antimicrobial and Antifungal Activity
α-Glucosidase Inhibition
- Imidazo[1,2-c]quinazolines inhibit α-glucosidase (IC₅₀ ~50–100 µM), comparable to acarbose (IC₅₀ ~380 µM), suggesting utility in diabetes management .
Biological Activity
Imidazo[1,2-c]quinazolin-2(3H)-one is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the various pharmacological properties of this compound, emphasizing its potential as an anticancer agent, its inhibitory effects on enzymes relevant to metabolic diseases, and its anti-inflammatory properties.
Anticancer Activity
This compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. A study evaluated several substituted imidazo[1,2-c]quinazolines for their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. The lethal concentration (LC50) values were determined, with some compounds exhibiting LC50 values less than 1 µg/mL against MCF-7 cells, indicating strong anticancer potential (Table 1) .
| Compound ID | Cell Line | LC50 (µg/mL) |
|---|---|---|
| 3b | MCF-7 | < 1 |
| 3c | MCF-7 | < 1 |
| 5h | HeLa | < 5 |
The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents, such as fluorine atoms on the aromatic ring, enhanced the activity due to improved lipophilicity and interaction with protein cavities .
Enzyme Inhibition
A significant aspect of this compound is its role as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate metabolism and a target for type 2 diabetes treatment. Recent studies have reported IC50 values ranging from 12.44 ± 0.38 μM to 750.0 ± 1.5 μM for various derivatives when tested against Saccharomyces cerevisiae α-glucosidase .
Key Findings:
- Compound 11j : Exhibited the highest potency with an IC50 of 12.44 ± 0.38 μM.
- Compound 11k : Showed significant inhibition with an IC50 of 14.32 ± 0.05 μM.
The enzyme kinetic studies indicated that these compounds act as competitive inhibitors, binding to the active site of α-glucosidase . The kinetic parameters are summarized in Table 2.
| Compound ID | K_m (µM) | V_max (µM/min) | Inhibition Type |
|---|---|---|---|
| 11j | Increased with inhibitor concentration | Constant | Competitive |
| 11k | Increased with inhibitor concentration | Constant | Competitive |
Anti-inflammatory Properties
This compound derivatives have also been investigated for their anti-inflammatory activity. Some compounds were found to bind to cyclooxygenase isoenzymes COX-1 and COX-2, which are critical targets in the management of inflammation .
Case Studies and Research Findings
In a recent study focusing on the synthesis of novel imidazo[1,2-c]quinazoline derivatives, researchers reported that compounds with polycarbo substitutions exhibited enhanced biological activities compared to their simpler analogs . The study highlighted the importance of structural modifications in optimizing the pharmacological profiles of these compounds.
Example Case Study:
A compound designated 19e , which includes a triazole moiety and amide functionality, showed promising results with an IC50 value of approximately 50 µM against α-glucosidase . This compound was further characterized through enzyme kinetic studies that confirmed its competitive inhibition mechanism.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-c]quinazolin-2(3H)-one derivatives?
- Methodology : The core scaffold can be synthesized via condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with electrophilic reagents like potassium xanthate (to form thiolate intermediates) or 1,1-carbonyldimidazole (CDI) (to form ketones). Alkylation of sulfur or nitrogen atoms in intermediates allows diversification. For example, potassium benzo[4,5]imidazo[1,2-c]quinazolin-6-thiolate (2.1) reacts with 2-chloroacetamides in i-PrOH to yield S-substituted derivatives .
- Key Tools : ¹H/¹³C NMR, LC-MS, and elemental analysis are critical for structural validation .
Q. How can ionic liquids be utilized in synthesizing this compound derivatives?
- Methodology : Ionic liquids (e.g., K2S2O8 in 1-butyl-3-methylimidazolium bromide) enable eco-friendly synthesis by facilitating cyclocondensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with aldehydes or isatins. This approach avoids volatile organic solvents and simplifies purification .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodology : Use ¹H NMR (400 MHz) to confirm substituent positions and ¹³C NMR (100 MHz) to verify carbonyl/thiolate groups. LC-MS with atmospheric pressure chemical ionization (APCI) ensures molecular weight accuracy. X-ray diffraction resolves structural ambiguities, such as disproving Dimroth rearrangement in thione derivatives .
Advanced Research Questions
Q. How can structural rigidity of this compound derivatives be addressed to enhance bioactivity?
- Methodology : Introduce flexible side chains (e.g., dialkylaminoalkyl groups) to mitigate rigidity. For instance, alkylation of benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-one (3.1) with 2-chloroacetamides in DMF/K2CO3 improves DNA affinity and antiviral potential .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Compare substituent effects systematically. For example:
- 6-S-substituted derivatives (e.g., 4.1-4.15) show antiradical activity (DPPH-scavenging EC50 = 50–100 µM) but limited antimicrobial effects.
- 6-N-alkylated derivatives (e.g., 5.1-5.7) exhibit fungicidal activity against C. albicans (MIC = 12.5–25 µg/mL) due to enhanced membrane penetration .
- Data Analysis : Use dose-response assays and molecular docking to correlate substituent polarity with target binding (e.g., fungal cytochrome P450).
Q. How can reaction conditions be optimized for high-yield alkylation of this compound intermediates?
- Methodology :
- Base Selection : K2CO3 in DMF maximizes nucleophilicity of the thiolate/ketone group.
- Solvent Effects : Polar aprotic solvents (DMF, NMP) stabilize transition states during alkylation.
- Temperature : Reflux at 80–100°C for 6–8 hours ensures >80% yield .
Q. What in silico methods predict the pharmacokinetic properties of this compound derivatives?
- Methodology : Use SwissADME or ADMETLab to assess:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
